![molecular formula C15H10ClN3O B11844350 3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds that have a benzene ring fused with a pyrimidinone ring. These compounds have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the quinazolinone core .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve the use of microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis. These methods offer advantages such as shorter reaction times, higher yields, and milder reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives with different substituents.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Halogen substitution reactions can introduce different functional groups at the 4-chlorophenyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of agrochemicals and veterinary products
Wirkmechanismus
The mechanism of action of 3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The compound can also interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-quinazolinones: These compounds share a similar core structure but differ in the substituents attached to the quinazolinone ring.
2-quinazolinones: These isomers have the nitrogen atom in a different position within the ring structure.
Uniqueness
3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one is unique due to the presence of the (Z)-4-chlorophenylmethylideneamino group, which imparts specific biological activities not observed in other quinazolinone derivatives. This unique structure allows for targeted interactions with molecular targets, enhancing its therapeutic potential .
Eigenschaften
Molekularformel |
C15H10ClN3O |
|---|---|
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-7-5-11(6-8-12)9-18-19-10-17-14-4-2-1-3-13(14)15(19)20/h1-10H/b18-9- |
InChI-Schlüssel |
BKRWZSFPJKNAFL-NVMNQCDNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C\C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


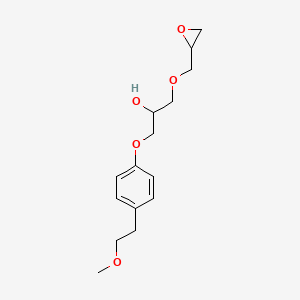
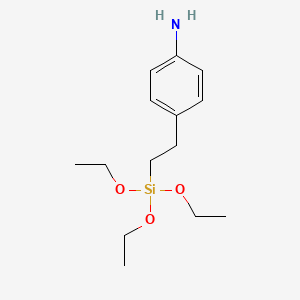
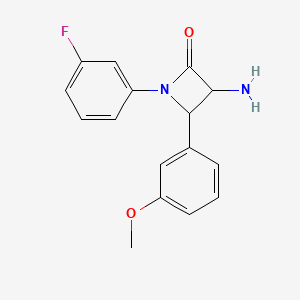
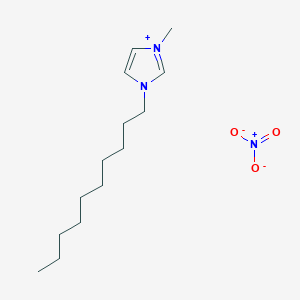
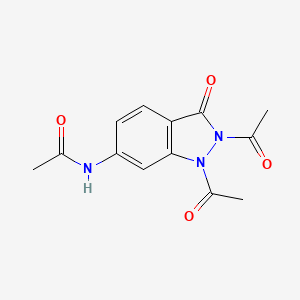
![5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11844306.png)
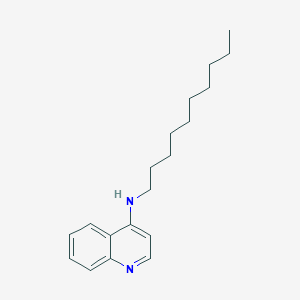
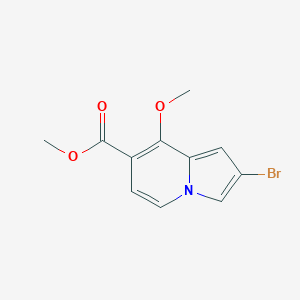
![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
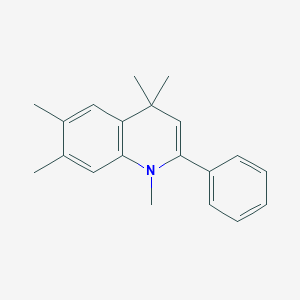
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
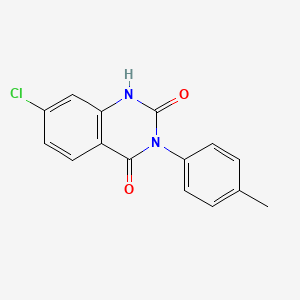
![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
